2-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide
Overview
Description
2-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide, also known as DIFA, is a synthetic compound that has shown promising results in scientific research. This compound belongs to the class of indolin-2-ones and has been studied for its potential use in various fields including medicine and agriculture.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is not fully understood. However, studies have shown that 2-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide inhibits the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. 2-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has also been shown to disrupt the cell membrane of certain microorganisms, leading to their death.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. 2-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has also been shown to exhibit anti-microbial properties against certain bacteria and fungi. However, further studies are needed to fully understand the biochemical and physiological effects of 2-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide in lab experiments is its synthetic nature, which allows for consistent and reproducible results. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its potential use in certain applications.
Future Directions
1. Further studies are needed to fully understand the mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide.
2. More research is needed to determine the potential use of 2-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide as an anti-microbial agent.
3. Studies should be conducted to determine the potential use of 2-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide in combination with other drugs for the treatment of cancer and inflammation.
4. The potential use of 2-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide as a herbicide should be further explored.
5. Studies should be conducted to determine the toxicity and safety profile of 2-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has been studied for its potential use in various fields of scientific research. In the field of medicine, 2-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has been shown to exhibit anti-inflammatory and anti-cancer properties. 2-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has also been studied for its potential use as an anti-microbial agent. In agriculture, 2-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has been studied for its potential use as a herbicide.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-19-8-5-15(12-21(19)29-2)13-22(26)24-17-7-6-16-9-10-25(18(16)14-17)23(27)20-4-3-11-30-20/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUKULOWYUEPLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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